2-Nitrophenethyl alcohol

Description

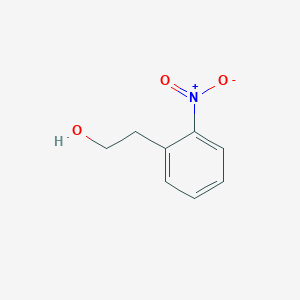

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRIOXRBAPBGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025763 | |

| Record name | 2-(2-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

513 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.19 (NTP, 1992) - Denser than water; will sink | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15121-84-3, 68966-80-3 | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, ar-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068966803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, ar-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ar-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2TPT86IRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

36 °F (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 2-Nitrophenethyl Alcohol from 2-Nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-nitrophenethyl alcohol from 2-nitrotoluene. The primary synthetic route detailed is a base-catalyzed hydroxymethylation, a variant of the Henry (nitroaldol) reaction, where 2-nitrotoluene reacts with formaldehyde. This document offers a comprehensive experimental protocol, a summary of quantitative data, and a discussion of the reaction mechanism and potential side reactions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals. Its synthesis from the readily available and cost-effective starting material, 2-nitrotoluene, is of significant interest. The core transformation involves the formation of a carbon-carbon bond between the methyl group of 2-nitrotoluene and a formaldehyde molecule. This reaction proceeds via a base-catalyzed mechanism, wherein the acidic protons of the methyl group, activated by the electron-withdrawing nitro group, are abstracted to form a carbanion. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of formaldehyde.

Reaction Pathway and Mechanism

The synthesis of this compound from 2-nitrotoluene and formaldehyde is a base-catalyzed aldol-type condensation, often referred to as a Henry reaction. The reaction proceeds through the following key steps:

-

Deprotonation: A strong base abstracts a proton from the methyl group of 2-nitrotoluene, which is rendered acidic by the electron-withdrawing effect of the ortho-nitro group. This results in the formation of a resonance-stabilized 2-nitrobenzyl carbanion.

-

Nucleophilic Attack: The 2-nitrobenzyl carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide is protonated during the work-up step (e.g., acidification) to yield the final product, this compound.

It is crucial to control the reaction conditions to favor the formation of the mono-hydroxymethylated product, as further reactions with formaldehyde can lead to the formation of di- and tri-hydroxymethylated byproducts.[1]

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a documented laboratory procedure for the synthesis of 2-(o-nitrophenyl)-ethanol.[2]

Materials:

-

o-Nitrotoluene

-

Paraformaldehyde

-

Dimethylformamide (DMF)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Equipment:

-

Reaction flask equipped with a stirrer, thermometer, and addition funnel

-

Heating mantle

-

Sintered glass filter

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

A mixture of 137 g (1 mole) of o-nitrotoluene, 60 g of paraformaldehyde, and 400 ml of dimethylformamide containing 0.5% by weight of water is heated to 70°C under stirring.[2]

-

40 g of potassium hydroxide, covered with 100 ml of dimethylformamide, is added to the mixture at such a rate that the temperature of the reaction mixture does not increase above 120°C.[2]

-

The resulting mixture is stirred for 3 minutes at a temperature above 85°C.[2]

-

The reaction mixture is then cooled and filtered through a sintered glass filter.[2]

-

The filtrate is acidified with hydrochloric acid to a pH of 3 and filtered again.[2]

-

The resulting filtrate is evaporated to yield a residue.[2]

-

The residue is then distilled in vacuo to obtain pure 2-(o-nitrophenyl)-ethanol.[2]

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.[2]

| Parameter | Value |

| Molar ratio of o-nitrotoluene to paraformaldehyde | 1 : 2 (based on monomeric formaldehyde) |

| Yield of crude product | 100 g (containing 80% by weight of the desired product) |

| Yield of pure 2-(o-nitrophenyl)-ethanol | 70 g (41.9% based on o-nitrotoluene) |

| Purity of distilled product | 98% |

| Recovered o-nitrotoluene | 45 g |

Discussion

The base-catalyzed hydroxymethylation of 2-nitrotoluene with formaldehyde provides a direct route to this compound. The use of a strong base like potassium hydroxide is essential for the initial deprotonation of the weakly acidic methyl group of 2-nitrotoluene. Dimethylformamide serves as a suitable polar aprotic solvent for this reaction.

A key challenge in this synthesis is controlling the degree of hydroxymethylation. As mentioned in a relevant patent, nitrophenylethanols can be hydroxymethylated faster than nitrotoluenes under certain conditions, leading to the formation of di- and tri-hydroxymethylated byproducts.[1] The careful control of reaction temperature, stoichiometry of reactants, and reaction time is therefore critical to maximize the yield of the desired mono-adduct. The reported procedure addresses this by using a controlled addition of the base and a short reaction time at an elevated temperature.[2]

The work-up procedure, involving acidification and filtration, is crucial for neutralizing the base and separating the product from inorganic salts. The final purification by vacuum distillation is necessary to obtain the product in high purity.[2]

Conclusion

The synthesis of this compound from 2-nitrotoluene and formaldehyde is a feasible and scalable process. The provided experimental protocol, based on a Henry-type reaction, offers a direct and efficient method for this transformation. For successful implementation, careful control of reaction parameters is paramount to ensure high selectivity and yield of the desired product. This technical guide serves as a foundational resource for chemists and researchers, enabling further exploration and optimization of this important synthetic route.

References

Spectroscopic Profile of 2-Nitrophenethyl Alcohol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Nitrophenethyl alcohol (CAS: 15121-84-3), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-Ar | 7.878 | Multiplet | 1H |

| H-Ar | 7.530 | Multiplet | 1H |

| H-Ar | 7.411 | Multiplet | 1H |

| H-Ar | 7.359 | Multiplet | 1H |

| -CH₂-OH | 3.860 | Triplet | 2H |

| Ar-CH₂- | 3.113 | Triplet | 2H |

| -OH | 3.07 (variable) | Singlet | 1H |

Table 1: ¹H NMR spectral data of this compound.[1]

¹³C NMR Data

The ¹³C NMR data provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| C-Ar (quaternary) | 149.1 |

| C-Ar (quaternary) | 136.7 |

| C-Ar | 132.8 |

| C-Ar | 131.8 |

| C-Ar | 126.8 |

| C-Ar | 124.5 |

| -CH₂-OH | 61.6 |

| Ar-CH₂- | 33.2 |

Table 2: ¹³C NMR spectral data of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl and nitro groups.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretch (alcohol) | Strong, Broad |

| ~3080 | C-H stretch (aromatic) | Medium |

| ~2940 | C-H stretch (aliphatic) | Medium |

| ~1520 | N-O asymmetric stretch (nitro group) | Strong |

| ~1350 | N-O symmetric stretch (nitro group) | Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

Table 3: Significant IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular formula of this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol .[2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 167 | ~40 | [M]⁺ (Molecular Ion) |

| 137 | ~41 | [M - CH₂O]⁺ |

| 120 | 100 | [M - NO₂ - H]⁺ |

| 92 | ~45 | [C₇H₈]⁺ |

| 77 | ~29 | [C₆H₅]⁺ |

| 65 | ~35 | [C₅H₅]⁺ |

Table 4: Major fragmentation peaks in the mass spectrum of this compound.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically CDCl₃, in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 400 MHz. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, typically using electron impact (EI) ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A generalized workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Solubility of 2-Nitrophenethyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-nitrophenethyl alcohol in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document emphasizes qualitative solubility assessments based on chemical principles and information available for analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of the solubility of this compound. This guide is intended to be a valuable resource for laboratory researchers and professionals engaged in drug development and other chemical synthesis applications where this compound is utilized.

Introduction to this compound

This compound, also known as 2-(2-nitrophenyl)ethanol, is an organic compound with the chemical formula C₈H₉NO₃. Its molecular structure consists of a phenethyl alcohol backbone substituted with a nitro group at the ortho position of the benzene ring. This substitution significantly influences its physicochemical properties, including its solubility. The presence of both a polar hydroxyl (-OH) group and a polar nitro (-NO₂) group, combined with a nonpolar benzene ring, results in a molecule with mixed polarity. Understanding its solubility in various organic solvents is critical for its use in chemical reactions, purification processes, and formulation development in the pharmaceutical industry.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The available information is primarily qualitative.

Water Solubility: this compound is reported to be insoluble or sparingly soluble in water, with a solubility of less than 1 mg/mL at 22.8 °C (73 °F).[1][2] This low aqueous solubility is attributed to the hydrophobic nature of the benzene ring, which dominates over the hydrophilic character of the hydroxyl and nitro groups.

Organic Solvent Solubility: While specific quantitative data is lacking, general principles of "like dissolves like" can be applied to predict the solubility of this compound in organic solvents. The para isomer, 4-nitrophenethyl alcohol, is known to be soluble in common organic solvents such as ethanol, methanol, and acetone.[3] It is reasonable to infer that this compound exhibits similar solubility behavior due to its comparable molecular structure and polarity.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of both the solute and solvent can form hydrogen bonds. |

| Ethanol | Soluble | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Ethyl Acetate | Soluble | The ester group provides polarity for favorable interactions. | |

| Dichloromethane | Soluble | The polarity of the C-Cl bonds allows for dipole-dipole interactions. | |

| Nonpolar Aromatic | Toluene | Moderately to Sparingly Soluble | The benzene ring of toluene can interact with the phenyl group of the solute via π-stacking. |

| Nonpolar Aliphatic | Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity is likely to limit solubility. |

Note: The solubility predictions in this table are based on general chemical principles and data for analogous compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

Figure 1. Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved solute is achieved.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account. The solubility is typically expressed in mg/mL or g/100 mL.

-

Logical Relationship for Solvent Selection

The selection of an appropriate solvent for a particular application involving this compound depends on the desired outcome. The following diagram illustrates the logical considerations for solvent selection.

Figure 2. Logic for solvent selection based on application.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 15121-84-3 and the Commonly Associated Dithiothreitol (DTT)

A Note on Chemical Identity: The CAS number 15121-84-3 is assigned to the compound 2-Nitrophenethyl alcohol . However, given the context of an in-depth guide for researchers and drug development professionals, it is highly probable that the intended subject of interest is Dithiothreitol (DTT) , a crucial reagent in biochemical and pharmaceutical research. DTT is commonly associated with CAS number 3483-12-3. To provide a comprehensive resource, this guide will present detailed information on both compounds.

Part 1: this compound (CAS 15121-84-3)

This compound is an organic chemical compound utilized as a building block in various synthetic processes, including the production of pharmaceuticals and dyes.[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Unit |

| Melting Point | 2 | °C |

| Boiling Point | 267 | °C |

| Density | 1.19 | g/mL at 25 °C |

| Refractive Index | 1.5637 | n20/D |

Table 2: Chemical Properties and Identifiers of this compound

| Property | Value |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 |

| IUPAC Name | 2-(2-nitrophenyl)ethanol |

| InChI Key | SLRIOXRBAPBGEI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCO)--INVALID-LINK--[O-] |

| Solubility | Insoluble in water. |

Experimental Protocols

1.2.1 Determination of Melting Point (General Protocol)

The melting point of an organic solid can be determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.[6]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

-

1.2.2 Determination of Boiling Point (General Protocol)

The boiling point is determined by heating the liquid in a tube with an inverted capillary to observe the temperature at which a continuous stream of bubbles emerges.[7]

-

Apparatus: Fusion tube, capillary tube (sealed at one end), thermometer, heating block or Thiele tube.[7][8]

-

Procedure:

-

A small amount of this compound is placed in a fusion tube.[7]

-

A capillary tube, sealed at one end, is placed with the open end down into the liquid.[7]

-

The setup is heated slowly and uniformly.[8]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[7]

-

Synthesis Pathway

This compound can be synthesized through the reduction of a corresponding acrylate.

Caption: Synthesis of this compound via reduction.

Part 2: Dithiothreitol (DTT) (CAS 3483-12-3)

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely used in biochemistry and molecular biology to protect thiol groups and to reduce disulfide bonds in proteins and peptides.[9]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Dithiothreitol.

Table 3: Physical Properties of Dithiothreitol (DTT)

| Property | Value | Unit |

| Melting Point | 42-44 | °C |

| Boiling Point | 115-116 | °C at 1 mm Hg |

| pH value | 5.1 | (10 g/L in H₂O at 20 °C) |

| Solubility in water | 1500 | g/L |

| Redox Potential | -0.33 | V at pH 7 |

Table 4: Chemical Properties and Identifiers of Dithiothreitol (DTT)

| Property | Value |

| Molecular Formula | C4H10O2S2 |

| Molar Mass | 154.25 |

| IUPAC Name | (2S,3S)-1,4-Bis(sulfanyl)butane-2,3-diol |

| pKa of thiol groups | 9.2 and 10.1 |

| Synonyms | DTT, Cleland's reagent |

Experimental Protocols

2.2.1 Protocol for Protein Disulfide Bond Reduction

DTT is commonly used to reduce disulfide bonds in proteins prior to analysis, such as SDS-PAGE.[12]

-

Materials: DTT, protein sample, appropriate buffer (e.g., Tris/HCl or Ammonium Bicarbonate).

-

Procedure:

-

Prepare a stock solution of DTT (e.g., 0.5 M or 1 M in water). This should be prepared fresh.[12][13]

-

Add the DTT stock solution to the protein sample in buffer to a final concentration of 1-10 mM for maintaining reduced proteins, or 50-100 mM for complete reduction for electrophoresis.[12]

-

Incubate the mixture. For complete reduction, incubation at a higher temperature (e.g., 37°C or 56°C) for 10-30 minutes can be effective.[12] Room temperature incubation also works.[12] For sensitive applications, avoid temperatures above 60°C if urea is present to prevent carbamylation.[13]

-

2.2.2 Protocol for Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol ensures that disulfide bonds are permanently broken for proteomic analysis.[14]

-

Materials: DTT, Iodoacetamide (IAM), protein lysate in a suitable buffer (e.g., 8M Urea in 100 mM Tris pH 8.5).[13]

-

Procedure:

-

Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate at 60°C for 30 minutes.[14]

-

Cool the sample to room temperature.

-

Alkylation: Add a freshly prepared solution of IAM to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[13]

-

Quenching: Add DTT to a final concentration of 5 mM to quench any unreacted IAM.[13]

-

Signaling Pathway / Mechanism of Action

The primary function of DTT is the reduction of disulfide bonds. This proceeds via a two-step thiol-disulfide exchange reaction.

Caption: DTT reduces disulfide bonds via a two-step mechanism.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 15121-84-3 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. agscientific.com [agscientific.com]

- 10. interchim.fr [interchim.fr]

- 11. astralscientific.com.au [astralscientific.com.au]

- 12. broadpharm.com [broadpharm.com]

- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 14. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

The 2-Nitrobenzyl Group: A Comprehensive Guide to Its Use as a Photolabile Protecting Group

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzyl (NB) group is a cornerstone in the field of photolabile protecting groups, offering spatial and temporal control over the release of protected functionalities through the application of light. This technical guide provides an in-depth overview of the introduction and mechanistic pathways of the 2-nitrobenzyl protecting group, tailored for professionals in chemical research and drug development.

Introduction to the 2-Nitrobenzyl Protecting Group

The utility of the 2-nitrobenzyl group lies in its ability to mask a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates, rendering them inert to many chemical conditions.[1] Its removal is achieved cleanly and efficiently upon irradiation with UV light, typically in the range of 300-360 nm, regenerating the original functional group and releasing 2-nitrosobenzaldehyde as a byproduct.[2][3] This "traceless" deprotection strategy, which avoids the need for chemical reagents, is particularly valuable in complex syntheses and biological applications where sensitive substrates are involved.[3]

A widely used derivative is the 6-nitroveratryloxycarbonyl (NVOC) group, which incorporates two methoxy groups on the benzene ring. These electron-donating groups shift the absorption maximum to longer wavelengths and can influence the photolytic efficiency.[4][5]

Mechanism of Action

Introduction of the 2-Nitrobenzyl Group

The introduction of the 2-nitrobenzyl protecting group is typically achieved through nucleophilic substitution or acylation reactions, depending on the functional group being protected.

-

Alcohols: The protection of alcohols as 2-nitrobenzyl ethers is commonly accomplished via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-nitrobenzyl bromide in an SN2 reaction.[2]

-

Amines: Amines are typically protected as 2-nitrobenzyl carbamates. This is often achieved by reacting the amine with 2-nitrobenzyl chloroformate in the presence of a base.[6][7]

-

Carboxylic Acids: Carboxylic acids are converted to 2-nitrobenzyl esters. A common and mild method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between the carboxylic acid and 2-nitrobenzyl alcohol.[8][9][10][11][12]

Photochemical Deprotection: A Norrish Type II Reaction

The removal of the 2-nitrobenzyl group is a photochemical process that proceeds through a Norrish Type II intramolecular hydrogen abstraction mechanism.[3] Upon absorption of a photon, the 2-nitrobenzyl group is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate.[3] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond connecting the protecting group to the substrate and the formation of 2-nitrosobenzaldehyde (or a corresponding ketone if the benzylic carbon is substituted) and the unprotected functional group.[2]

Quantitative Data Summary

The efficiency of the photolytic cleavage of the 2-nitrobenzyl group is often described by its quantum yield (Φ), which is the number of molecules undergoing a specific event (in this case, deprotection) per photon absorbed. The quantum yield can be influenced by the substitution pattern on the aromatic ring and the nature of the leaving group.

| Protecting Group/Substrate | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 2-Nitrobenzyl Alcohol | - | ~0.6 | [13] |

| m-Nitrobenzyl Ethers | - | 0.21 (max at pH 14) | [14] |

| 2,6-Dinitrobenzyl Carbonate | 365 | 0.12 | [3] |

| 2-Nitrobenzyl Carbonate | 365 | 0.033 | [3] |

Experimental Protocols

Synthesis of 2-Nitrobenzyl Bromide (Precursor)

A common method for the synthesis of 2-nitrobenzyl bromide is the radical bromination of 2-nitrotoluene.

Procedure: A mixture of 2-nitrotoluene, 40% hydrobromic acid, and 30% hydrogen peroxide (molar ratio 1:1.2:1.2) in dichloroethane is stirred at 72-75°C. Azobisisobutyronitrile (AIBN) can be used as a radical initiator. The reaction is monitored for completion, after which the organic phase is washed, and the solvent is removed under reduced pressure to yield 2-nitrobenzyl bromide. High yields of up to 98.5% have been reported for this method.[15] An alternative procedure involves the dropwise addition of bromine to a heated solution of p-nitrotoluene in carbon tetrachloride with irradiation from a UV lamp, yielding the product in 53-59% after recrystallization.[16] Another protocol reports a 79.4% yield using hydrogen bromide, hydrogen peroxide, and AIBN in water.[17]

Protection of Functional Groups

1. Protection of Alcohols (Williamson Ether Synthesis)

-

Reagents: Alcohol, Sodium Hydride (NaH), 2-Nitrobenzyl Bromide, Anhydrous Dimethylformamide (DMF).

-

Procedure: To a solution of the alcohol in anhydrous DMF at 0 °C, NaH (1.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, after which 2-nitrobenzyl bromide (1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude 2-nitrobenzyl ether, which can be purified by column chromatography.

2. Protection of Amines (Carbamate Formation)

-

Reagents: Amine, 2-Nitrobenzyl Chloroformate, Pyridine, Dichloromethane (DCM).

-

Procedure: To a solution of the amine in DCM and pyridine at 0 °C, 2-nitrobenzyl chloroformate (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the 2-nitrobenzyl carbamate. One reported synthesis of a monoprotected diamine using 2-nitrobenzyl phenyl carbonate in ethanol gave a yield of 58%.[18]

3. Protection of Carboxylic Acids (Steglich Esterification)

-

Reagents: Carboxylic Acid, 2-Nitrobenzyl Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure: To a solution of the carboxylic acid, 2-nitrobenzyl alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, a solution of DCC (1.1 equivalents) in DCM is added dropwise. The reaction mixture is stirred at room temperature overnight. The precipitated dicyclohexylurea is removed by filtration. The filtrate is then washed, dried, and concentrated. The crude 2-nitrobenzyl ester is purified by column chromatography. This method is known for providing good yields.[8][12]

Deprotection Protocol

-

Apparatus: A UV lamp with a suitable filter to select the desired wavelength (e.g., 350 nm). The reaction is typically carried out in a quartz or Pyrex vessel.

-

Procedure: The 2-nitrobenzyl protected compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The solution is then irradiated with UV light. The progress of the deprotection is monitored by TLC or HPLC. Upon completion, the solvent is removed, and the deprotected compound is isolated and purified. For the deprotection of amines, the addition of an aldehyde scavenger can sometimes improve yields by preventing side reactions with the 2-nitrosobenzaldehyde byproduct.[19] Flow photochemistry has been shown to significantly improve yields and reduce reaction times for the N-deprotection of 2-nitrobenzyl groups.[2]

Visualizations

References

- 1. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [open.bu.edu]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]

- 18. benthamopen.com [benthamopen.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

The Enduring Utility of Light: A Technical Guide to the Photochemical Properties of 2-Nitrobenzyl Derivatives

For decades, the 2-nitrobenzyl group and its derivatives have been indispensable tools in the arsenal of chemists and biologists. Their unique ability to act as photolabile protecting groups, or "cages," allows for the precise spatial and temporal control over the release of a vast array of molecules, from simple ions to complex biomolecules. This technical guide provides an in-depth exploration of the core photochemical properties of 2-nitrobenzyl derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanism, synthesis, and application.

The Photochemical Heart: Mechanism of Action

The photochemical activity of 2-nitrobenzyl derivatives is centered around a light-induced intramolecular redox reaction. Upon absorption of ultraviolet (UV) light, typically in the range of 300-365 nm, the 2-nitrobenzyl moiety undergoes a Norrish Type II reaction[1]. This process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, a key transient species in the photocleavage process. Subsequent electronic rearrangement results in the cleavage of the benzylic C-O, C-N, or other heteroatom bond, releasing the protected molecule and generating 2-nitrosobenzaldehyde or a related byproduct[1][2]. The overall efficiency of this process can be influenced by secondary photoreactions of the nitroso byproduct, which can sometimes lead to the formation of azobenzene groups[2].

Quantitative Photochemical Parameters

The efficiency of the photocleavage process is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, photorelease) per photon absorbed. The quantum yield of 2-nitrobenzyl derivatives is highly dependent on the substitution pattern of the aromatic ring and the nature of the leaving group. Generally, electron-donating groups on the aromatic ring can increase the quantum yield, while the presence of a second nitro group can also enhance efficiency[1]. Substitution at the benzylic α-carbon, for instance with a methyl group, has been shown to significantly increase the quantum yield[1][3]. The nature of the leaving group also plays a crucial role, with studies showing a correlation between the quantum efficiency of release and the stability of the resulting radical[4][5].

| Derivative | Leaving Group | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference(s) |

| 2-Nitrobenzyl Trimethylacetate | Trimethylacetate | Not Specified | Solution | 0.13 | [1] |

| α-Methyl-2-nitrobenzyl Trimethylacetate | Trimethylacetate | Not Specified | Solution | 0.65 | [1] |

| 1-(2-Nitrophenyl)ethyl Phosphate Esters | Phosphate | Not Specified | Not Specified | 0.49 - 0.63 | [6] |

| γ-O-(α-Carboxy-2-nitrobenzyl)glutamate | Glutamate | 308 | 100 mM Phosphate Buffer (pH 7.0) | 0.14 | [7] |

| m-Nitrobenzyl Ethers (general) | Ethers | Not Specified | Aqueous | Up to 0.21 (pH 14) | [8] |

| p-Nitrobenzyl Ethers (general) | Ethers | Not Specified | Aqueous | ~0.08 (pH 14) | [8] |

Experimental Protocols

General Synthesis of a 2-Nitrobenzyl Protected Compound (Esterification Example)

This protocol describes a general method for the synthesis of a 2-nitrobenzyl ester from a carboxylic acid and 2-nitrobenzyl alcohol.

Materials:

-

Carboxylic acid

-

2-Nitrobenzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and 2-nitrobenzyl alcohol (1.1 eq) in anhydrous DCM in a round-bottom flask.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Typical Photolysis Experiment

This protocol outlines a general procedure for the photocleavage of a 2-nitrobenzyl protected compound.

Materials:

-

2-Nitrobenzyl protected compound

-

Appropriate solvent (e.g., acetonitrile, aqueous buffer)

-

UV lamp with a specific wavelength output (e.g., 365 nm)

-

Quartz cuvette or reaction vessel

-

Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a solution of the 2-nitrobenzyl protected compound in the desired solvent at a known concentration.

-

Transfer the solution to a quartz cuvette or a suitable photoreactor.

-

Irradiate the solution with a UV lamp at the appropriate wavelength. The distance from the lamp and the irradiation time will depend on the specific compound and desired conversion.

-

At specific time intervals, withdraw aliquots from the reaction mixture.

-

Analyze the aliquots by a suitable analytical method (e.g., HPLC, UV-Vis) to monitor the disappearance of the starting material and the appearance of the photoproducts[6][9][10][11].

-

Characterize the final products using techniques such as mass spectrometry and NMR spectroscopy to confirm the identity of the released molecule and the nitroso byproduct[6][9][11].

Measurement of Photochemical Quantum Yield

The quantum yield can be determined using a chemical actinometer, a compound with a known quantum yield, to calibrate the light source.

Materials:

-

2-Nitrobenzyl protected compound

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Monochromatic light source

Procedure:

-

Prepare solutions of the 2-nitrobenzyl derivative and the chemical actinometer at concentrations that give similar absorbances at the irradiation wavelength.

-

Irradiate the actinometer solution for a specific time and measure the change in absorbance to determine the photon flux of the light source. A detailed protocol for ferrioxalate actinometry is widely available[2][12].

-

Irradiate the solution of the 2-nitrobenzyl derivative under identical conditions (same wavelength, light intensity, and geometry).

-

Monitor the concentration of the photoreleased product as a function of time using a calibrated analytical technique (e.g., HPLC with a standard curve).

-

The quantum yield (Φ) is calculated using the following equation: Φ_sample = (Rate_sample / Rate_actinometer) * Φ_actinometer where 'Rate' is the initial rate of product formation for the sample and the actinometer, respectively.

Applications in Signaling Pathways: Caged Neurotransmitters

A prominent application of 2-nitrobenzyl derivatives is the "caging" of neurotransmitters, enabling the precise study of neuronal signaling. For example, caging glutamate, the primary excitatory neurotransmitter in the central nervous system, allows researchers to release it at specific synapses with a flash of light, mimicking natural synaptic transmission[13][14][15][16]. This technique has been instrumental in mapping neural circuits and understanding the dynamics of synaptic plasticity.

Conclusion

The photochemical properties of 2-nitrobenzyl derivatives have established them as a cornerstone of photolabile protecting group chemistry. Their versatility, coupled with a continuously expanding understanding of their structure-activity relationships, ensures their continued relevance in diverse fields of scientific inquiry. From elucidating complex biological signaling pathways to the development of novel light-responsive materials and targeted drug delivery systems, the future of 2-nitrobenzyl chemistry remains bright. Further research into tuning their photochemical properties, such as red-shifting their absorption maxima to utilize less phototoxic wavelengths, will undoubtedly broaden their applicability and impact.

References

- 1. researchgate.net [researchgate.net]

- 2. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pnas.org [pnas.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Norrish Type II reaction in 2-nitrobenzyl cleavage

An In-Depth Technical Guide to the Norrish Type II Reaction in 2-Nitrobenzyl Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzyl group is a cornerstone of photochemistry, widely employed as a photolabile protecting group (PPG), often referred to as a "caging" group.[1][2] Its utility stems from the ability to mask a functional group on a molecule of interest and then release it with high spatial and temporal precision using light, a process often termed an "uncaging" reaction. This traceless removal, requiring no chemical reagents, is invaluable in organic synthesis, materials science, and particularly in biological systems for the controlled release of bioactive molecules.[3]

The photochemical cleavage mechanism for 2-nitrobenzyl-based PPGs is identified as a Norrish Type II reaction.[3] This reaction, first described by Ronald Norrish, involves an intramolecular hydrogen abstraction by an excited carbonyl group in aldehydes and ketones.[4][5] In the case of 2-nitrobenzyl compounds, the nitro group acts analogously to the carbonyl group, initiating a cascade that leads to the cleavage of the benzylic C-O, C-N, or C-S bond and the liberation of the protected substrate. Understanding the intricacies of this mechanism, its kinetics, and the experimental parameters that govern it is critical for its effective application in research and drug development.

Core Mechanism: A Step-by-Step Analysis

The photocleavage of a 2-nitrobenzyl protecting group is a multi-step intramolecular process initiated by the absorption of a photon. The generally accepted mechanism proceeds as follows:

-

Photoexcitation: Upon irradiation with near-UV light (typically 300-365 nm), the 2-nitrobenzyl chromophore absorbs a photon, promoting an electron in the nitro group from a non-bonding orbital to an antibonding π* orbital (n → π* transition). This brings the molecule into an excited singlet state, which can then undergo intersystem crossing to a more stable triplet diradical state.[3]

-

Intramolecular Hydrogen Abstraction: The excited nitro group is highly reactive and abstracts a hydrogen atom from the adjacent benzylic carbon.[3] This is the key step that characterizes it as a Norrish Type II reaction. This hydrogen transfer results in the formation of a transient biradical species.

-

Formation of the aci-Nitro Intermediate: The biradical quickly rearranges to form a more stable, transient intermediate known as an aci-nitro tautomer.[3][6][7] This intermediate has a characteristic absorption at around 400 nm and its decay can often be monitored spectroscopically.[8]

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[9]

-

Cleavage and Product Formation: This cyclic intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond connecting the benzylic carbon to the protected functional group (the leaving group). This final step releases the deprotected substrate (e.g., an alcohol, acid, or amine) and yields a 2-nitrosobenzaldehyde or a 2-nitrosoketone as the byproduct.[3][9] The photolysis of these compounds can lead to byproducts that are also strongly absorbing and potentially toxic, which is a consideration in biological applications.[8]

Caption: Mechanism of 2-nitrobenzyl photocleavage.

Quantitative Data on 2-Nitrobenzyl Cleavage

The efficiency of the photocleavage is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing cleavage to the number of photons absorbed. This value is influenced by the substitution pattern on the aromatic ring, the nature of the leaving group, and the solvent.

| Compound/Derivative | Leaving Group (Substrate) | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference Notes |

| 1-(2-Nitrophenyl)ethyl phosphate | Phosphate | Not specified | 0.49 - 0.63 | Aqueous | High efficiency for phosphate release.[1] |

| 2,6-Dinitrobenzyl | Carbonate | 365 | ~0.12 | Not specified | Addition of a second nitro group nearly quadruples the quantum yield compared to the mono-nitro version (Φ = 0.033).[3] |

| 2-Nitrobenzyl Alcohol | - | Not specified | ~0.60 | Various | Parent compound for many PPGs.[9] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylic Acids | 308 | Varies moderately | Various | Widely used "caged" compounds; photolysis can create fluorescent byproducts.[2] |

| 2-Nitrobenzyl Linker on DNA | 6-Carboxyfluorescein | ~340 | Sufficient for >80% cleavage | Aqueous Buffer | Demonstrates efficient cleavage even when attached to large biomolecules.[1] |

| 2-(2-Nitrophenyl)propyl (NPPOC) | Carbonate | Not specified | Low | Not specified | Low sensitivity to two-photon excitation, but can be enhanced with a sensitizer.[8] |

Experimental Protocols for Photocleavage Studies

A generalized protocol for investigating the photocleavage of a 2-nitrobenzyl-protected compound involves controlled irradiation followed by quantitative analysis.

Materials and Instrumentation

-

Photolabile Compound: 2-nitrobenzyl-caged substrate of interest.

-

Solvent: A UV-transparent solvent in which the substrate and products are soluble (e.g., acetonitrile, methanol, buffered aqueous solutions).

-

Light Source: A lamp or laser with a defined wavelength output, typically in the 340-365 nm range (e.g., medium-pressure mercury lamp with filters, LED array, or a laser).

-

Reaction Vessel: Quartz cuvettes or tubes that are transparent to the irradiation wavelength.

-

Analytical Equipment:

-

UV-Vis Spectrophotometer: To monitor changes in absorption spectra.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting material and photoproducts.

-

Mass Spectrometry (MS): To confirm the identity of the photoproducts.[1]

-

Fluorometer: If the substrate or a byproduct is fluorescent.

-

General Experimental Procedure

-

Sample Preparation: Prepare a solution of the 2-nitrobenzyl-caged compound at a known concentration. The concentration should be adjusted to ensure sufficient light absorption without being optically opaque.

-

Initial Analysis (t=0): Before irradiation, an aliquot of the solution is analyzed (e.g., by HPLC) to establish the initial concentration of the starting material.

-

Irradiation: The solution is placed in the reaction vessel and irradiated with the light source. The temperature should be controlled, and the solution may be stirred to ensure homogeneity.

-

Time-Course Monitoring: At specific time intervals, the light source is shuttered, and small aliquots are withdrawn from the reaction mixture.

-

Quantitative Analysis: Each aliquot is analyzed by HPLC to determine the concentration of the remaining starting material and the newly formed products. A calibration curve is used for accurate quantification.

-

Data Processing: The disappearance of the starting material and the appearance of the product are plotted against irradiation time to determine the reaction rate. The quantum yield can be calculated if the photon flux of the light source is known (actinometry).

-

Product Identification: The identity of the major photoproducts is confirmed by comparing their retention times with authentic standards and by mass spectrometry analysis.[1]

Caption: Workflow for photocleavage experiments.

Conclusion

The Norrish Type II reaction is the fundamental mechanism driving the utility of the 2-nitrobenzyl group as a premier photolabile protecting group. Its application in drug development and biological research continues to expand, enabling sophisticated control over the activation of therapeutic agents and molecular probes. A thorough understanding of the reaction mechanism, quantum efficiencies, and the experimental factors influencing the cleavage is paramount for designing effective phototherapeutics and advanced research tools. Future developments will likely focus on shifting the activation wavelength to the visible or near-infrared regions to improve tissue penetration and reduce potential photodamage, further enhancing the power of this remarkable photochemical reaction.[6][7]

References

- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Nitrophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and storage requirements for 2-Nitrophenethyl alcohol (CAS No. 15121-84-3). The following sections detail the compound's properties, associated hazards, and recommended procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Colorless to pale yellow solid or brown liquid.[1] | [1][2][3] |

| Melting Point | 2 °C | [3][4] |

| Boiling Point | 267 °C | [2][3][4] |

| Density | 1.19 g/mL at 25 °C | [2][3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |

| Solubility in Water | Sparingly soluble (<1 mg/mL at 73 °F) | [1][2] |

| pKa | 14.63 ± 0.10 (Predicted) | [1] |

| Refractive Index (n20/D) | 1.5637 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Source:[2]

Mutation data has also been reported for this compound.[1][3] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[1][3]

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear NIOSH-approved chemical safety goggles or a face shield where a splash hazard exists.[5]

-

Hand Protection: Use chemical-resistant gloves. Materials such as neoprene, butyl rubber, or Viton are recommended for handling nitro compounds.[6] Do not use disposable nitrile gloves for prolonged contact.[6][7] Always inspect gloves for integrity before use.[5]

-

Skin and Body Protection: A flame-resistant lab coat should be worn.[6] Ensure that skin is not exposed.

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be used.[2]

-

Ventilation: All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[1]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[8]

-

Avoid direct physical contact with the chemical.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]

-

Wash hands thoroughly with soap and water after handling.

-

Contaminated clothing should be removed immediately and laundered before reuse.[2]

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

General Conditions: Store in a cool, dry, and dark location.[1] The storage area should be well-ventilated.[9]

-

Container: Keep the container tightly sealed to prevent contamination and evaporation.[1]

-

Temperature: Store at room temperature or in a refrigerator as recommended by the supplier.[1][2] If refrigeration is required, use a unit designed for the storage of flammable materials.[6]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6][10] It is also incompatible with alkali metals, nitrides, and strong reducing agents.[1][2][3]

-

Segregation: Do not store with incompatible chemicals. It is advisable to store flammable chemicals in an approved flammable liquid storage cabinet.[5]

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is critical.

-

Ignition Sources: Immediately remove all sources of ignition from the area.[2][11]

-

Containment: For small spills, use absorbent paper to pick up the liquid.[2][11]

-

Decontamination: Seal the contaminated absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[2][11] Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[2][11]

-

Ventilation: Ensure the area is well-ventilated.

-